molecular formula C12H20N2O B2361932 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol CAS No. 87581-63-3

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B2361932
CAS No.: 87581-63-3
M. Wt: 208.305
InChI Key: CNMBNEPIUAUAAW-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a pyrazole ring through a methylene bridge. The presence of the 3,5-dimethyl substituents on the pyrazole ring adds to the compound’s structural complexity and potential reactivity. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is not available, similar compounds are classified as Combustible Solids under the WGK 3 safety classification .

Future Directions

Future research could focus on the synthesis of new derivatives of “1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” and their potential applications in various fields such as medicine, catalysis, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable cyclohexanol derivative. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and purification is typically achieved through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog lacking the cyclohexanol moiety.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol instead of a cyclohexanol moiety.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzene: Contains a benzene ring instead of a cyclohexanol moiety.

Uniqueness

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol and pyrazole moieties, which may confer distinct chemical and biological properties. The presence of the cyclohexanol group can influence the compound’s solubility, reactivity, and potential interactions with biological targets .

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMBNEPIUAUAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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